Mephenesin
Overview
Description
Mephenesin is a centrally acting muscle relaxant known for its ability to relieve muscle stiffness and spasms. It was first introduced in the 1950s and has been used in various medical applications, including as an antidote for strychnine poisoning . The compound’s chemical formula is C10H14O3, and it is also known by its International Nonproprietary Name (INN), myanesin .
Mechanism of Action
Target of Action
Mephenesin primarily targets the central nervous system (CNS) , specifically the spinal cord .
Mode of Action
It has been observed toblock both inward sodium and inward calcium currents in neurons . This blocking action reduces neuronal excitability, leading to decreased action potentials to muscle fibers, which ultimately produces a reduction in spasticity .
Pharmacokinetics
It is known that this compound’s absorption is primarily mediated through oral administration . Following ingestion, the drug undergoes dissolution in the gastrointestinal tract, subsequently permitting its passage through the intestinal epithelial barrier .
Result of Action
The primary result of this compound’s action is the reduction of muscle spasticity . By reducing neuronal excitability and blocking the transmission of action potentials to muscle fibers, this compound helps to alleviate muscle tension and reduce involuntary muscle contractions or spasms .
Action Environment
The efficacy and stability of this compound can be influenced by several environmental factors. For instance, individuals with severe respiratory conditions, liver or kidney dysfunction, or those taking medications that depress the CNS may experience altered effects of this compound . Additionally, this compound can be especially dangerous and potentially fatal in combination with alcohol and other depressants .
Biochemical Analysis
Biochemical Properties
Mephenesin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to block both inward sodium and inward calcium currents in neurons . This interaction reduces neuronal excitability, leading to a decrease in action potentials transmitted to muscle fibers, ultimately resulting in muscle relaxation
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by reducing neuronal excitability, which in turn decreases muscle spasticity This reduction in excitability impacts cell signaling pathways, particularly those involving ion channels
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to block inward sodium and calcium currents in neurons By inhibiting these ion channels, this compound reduces neuronal excitability and decreases the transmission of action potentials to muscle fibers This inhibition leads to muscle relaxation and a reduction in spasticity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound can produce hemolysis leading to hemoglobinuria when administered intravenously at concentrations greater than 10% . Long-term effects on cellular function, particularly in in vitro and in vivo studies, are still being investigated, with some evidence suggesting potential cumulative effects on muscle relaxation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound produces muscle relaxation without significant adverse effects. At higher doses, the compound can cause hemolysis and other toxic effects . Threshold effects have been observed, with a clear dose-response relationship in terms of muscle relaxation and toxicity. Understanding the dosage effects is crucial for optimizing therapeutic use while minimizing adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mephenesin can be synthesized through several methods, one of which involves the reaction of 2-methylphenol (o-cresol) with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction produces 3-(2-methylphenoxy)propane-1,2-diol, which is the chemical structure of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Mephenesin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce simpler alcohols .
Scientific Research Applications
Chemistry
In chemistry, mephenesin is used as a model compound to study the behavior of glyceryl ethers and their reactions. It serves as a reference for understanding the reactivity and stability of similar compounds .
Biology
Biologically, this compound is studied for its effects on the central nervous system. It is used in research to understand muscle relaxation mechanisms and the role of glyceryl ethers in biological systems .
Medicine
Medically, this compound has been used to treat muscle spasticity in conditions such as Parkinson’s disease and multiple sclerosis. Its ability to act as a muscle relaxant makes it valuable in clinical settings .
Industry
In industrial applications, this compound is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: Another centrally acting muscle relaxant, methocarbamol is better absorbed and has largely replaced mephenesin in clinical use.
Chlorphenesin: Similar in structure and function, chlorphenesin is used for its muscle relaxant properties.
Guaifenesin: Known for its expectorant properties, guaifenesin also shares structural similarities with this compound.
Uniqueness
This compound is unique in its rapid onset of action and short duration of effect. it has a low therapeutic index and can cause significant respiratory depression at clinical doses, making it less favorable compared to its derivatives .
Properties
IUPAC Name |
3-(2-methylphenoxy)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYCNIAQWPBHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023254 | |
Record name | Mephenesin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble | |
Record name | Mephenesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The exact mechanism of action of mephenesin is not known. It has been observed to block both inward sodium and inward calcium currents in neurons. It has a physiological effect which opposes that of strychnine. | |
Record name | Mephenesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59-47-2 | |
Record name | (±)-Mephenesin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mephenesin [INN:BAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mephenesin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | mephenesin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757857 | |
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Record name | mephenesin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | mephenesin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25234 | |
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Record name | mephenesin | |
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Record name | Mephenesin | |
Source | EPA DSSTox | |
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Record name | Mephenesin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.389 | |
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Record name | MEPHENESIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8PIR2954 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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